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The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of
numerous biologically active compounds, including Vitamin E (a-tocopherol). The introduction
of an amine at the 4-position creates a chiral center, leading to stereoisomers with potentially
distinct pharmacological profiles. The (S)-enantiomer of 8-Bromochroman-4-amine is a specific
configuration that is often explored for its unique interactions with biological targets.

The strategic placement of a bromine atom at the 8-position is a key modification.
Halogenation, and specifically "bromination," is a well-established strategy in drug design to
enhance therapeutic activity, modulate metabolic stability, and improve target binding affinity.[1]
[2] Bromine can participate in halogen bonding, a type of non-covalent interaction with
biological macromolecules that can significantly influence ligand-receptor binding.[1][2][3]

Physicochemical Properties of (S)-8-
Bromochroman-4-amine

The fundamental physicochemical properties of (S)-8-Bromochroman-4-amine are crucial for
its handling, formulation, and interpretation in experimental settings. The molecular weight, in
particular, is a cornerstone for all stoichiometric calculations.
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Molecular Weight and Formula

The molecular weight of (S)-8-Bromochroman-4-amine is 228.09 g/mol .[4][5] This is

calculated based on its molecular formula, CoH10BrNO.[4]

This value is derived from the sum of the atomic weights of its constituent atoms:

1 Bromine atom (79.904 u)

1 Nitrogen atom (14.007 u)

1 Oxygen atom (15.999 u)

9 Carbon atoms (12.011 u each)

10 Hydrogen atoms (1.008 u each)

Summary of Key Properties

The following table summarizes the essential physicochemical and identification data for (S)-8-

Bromochroman-4-amine.

Property Value Source(s)
Molecular Weight 228.09 g/mol [4115]
Molecular Formula CoH10BrNO [4]

CAS Number 1213648-96-4 [4][6]
Synonyms (4S)-8-Bromochroman-4- )

ylamine

Physical Form

Solid

[5]

Storage Conditions

4°C, protect from light

[4]115]

Purity (Typical)

=296%

[4]

SMILES

C1=CC2=C(C(=C1)Br)OCC[C
@@H]2N

[4]
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Synthesis and Purification Workflow

While multiple proprietary methods exist for the synthesis of chiral chroman-4-amines, a
common and logical approach involves the stereoselective reduction of an intermediate oxime
derived from the corresponding ketone, 8-bromochroman-4-one. This ensures the desired (S)-
stereochemistry.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from the commercially
available 8-bromochroman-4-one.
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Caption: Proposed synthetic and purification workflow for (S)-8-Bromochroman-4-amine.

Detailed Experimental Protocol
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Step 1: Synthesis of 8-Bromochroman-4-one oxime

To a solution of 8-bromochroman-4-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride
(1.5 eq) and pyridine (2.0 eq).

Stir the reaction mixture at reflux for 2-4 hours.

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

Upon completion, cool the mixture to room temperature and concentrate under reduced
pressure.

Partition the residue between ethyl acetate and water.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to
yield the crude oxime, which can be used in the next step without further purification.

Step 2: Stereoselective Reduction to (S)-8-Bromochroman-4-amine

Dissolve the 8-bromochroman-4-one oxime (1.0 eq) in an appropriate anhydrous solvent
(e.g., Tetrahydrofuran - THF).

Add a solution of a chiral reducing agent, such as (S)-Alpine-Borane® or perform catalytic
hydrogenation using a chiral catalyst (e.g., a Rhodium-based catalyst with a chiral ligand).

Stir the reaction under an inert atmosphere (e.g., Nitrogen or Argon) at the recommended
temperature for the chosen reducing agent (this can range from -78°C to room temperature).

Monitor the reaction by TLC or HPLC.

Upon completion, carefully quench the reaction with an appropriate agqueous solution (e.g.,
dilute HCI).

Adjust the pH to basic (pH > 10) with an aqueous base (e.g., NaOH) and extract the product
with an organic solvent (e.g., dichloromethane or ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to obtain the crude (S)-8-Bromochroman-4-amine.
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Purification:

» Purify the crude product by flash column chromatography on silica gel, using a gradient of
methanol in dichloromethane or ethyl acetate/hexane with triethylamine to obtain the pure
amine.

Analytical Characterization

To ensure the identity, purity, and stereochemical integrity of the synthesized compound, a suite
of analytical techniques must be employed.

Validation Data
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Caption: Analytical workflow for the characterization of (S)-8-Bromochroman-4-amine.

Expected Analytical Data

The following table outlines the expected results from standard analytical techniques.
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Technique

Expected Result

Purpose

Mass Spectrometry (ESI+)

[M+H]* peak at m/z = 229.0,
with a characteristic isotopic
pattern for Bromine (*°Br/®1Br =
1:1 ratio).

Confirms the molecular weight

and elemental composition.

1H NMR (CDCls, 400 MHz)

Signals corresponding to
aromatic protons, the benzylic
proton at C4 (a multiplet),
diastereotopic protons at C2
and C3, and the amine

protons.

Confirms the chemical
structure and proton

connectivity.

13C NMR (CDCls, 100 MHz)

Nine distinct carbon signals,
including those for the
brominated aromatic carbon

and the chiral carbon at C4.

Confirms the carbon skeleton

of the molecule.

Chiral HPLC

A single major peak when
using a suitable chiral
stationary phase, confirming
high enantiomeric excess (%

ee).

Determines the stereochemical

purity.

FTIR (KBr Pellet)

Characteristic absorption
bands for N-H stretching
(amine), aromatic C-H, C-O-C
stretching (ether), and C-Br

stretching.

Identifies key functional groups

present in the molecule.[7]

Potential Applications in Research and Drug

Discovery

(S)-8-Bromochroman-4-amine serves as a valuable building block for the synthesis of more

complex molecules. Its primary amine group is a versatile handle for a variety of chemical

transformations, including amidation, alkylation, and reductive amination.
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The presence of the bromo- and chiral amine-moieties makes it a compelling starting point for
developing ligands for various biological targets. For instance, chroman derivatives are
explored as modulators of ion channels, GPCRs, and enzymes. The 8-bromo substituent can
be used to probe interactions within a binding pocket or serve as a site for further
functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). Bromine-
containing compounds have been investigated in a wide array of therapeutic areas, from
oncology to neurodegenerative diseases.[8]

Conclusion

(S)-8-Bromochroman-4-amine is a chiral building block with significant potential in synthetic
and medicinal chemistry. A thorough understanding of its fundamental properties, particularly its
molecular weight of 228.09 g/mol , is essential for its effective use in research and
development. The synthetic and analytical protocols outlined in this guide provide a framework
for its preparation and validation, paving the way for its application in the discovery of novel
therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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